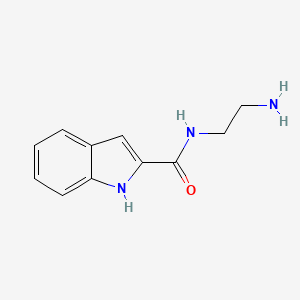

N-(2-aminoethyl)-1H-indole-2-carboxamide

Description

Contextualization within Indole (B1671886) Chemistry and Medicinal Scaffolds

The indole ring, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of medicinal chemistry. arkat-usa.orgmdpi.com This "privileged scaffold" is present in numerous natural products, essential biomolecules like the amino acid tryptophan, and a wide array of approved drugs. arkat-usa.orgmdpi.commdpi.com Its structural versatility and ability to interact with various biological targets make it a focal point in the design of new therapeutic molecules. mdpi.com

Within the broad family of indole derivatives, the indole-2-carboxamide structure is particularly significant. arkat-usa.orgontosight.ai This scaffold, featuring a carboxamide group at the second position of the indole ring, is associated with a diverse range of pharmacological activities. arkat-usa.orgontosight.ai Researchers have successfully developed indole-2-carboxamide derivatives with potent biological effects, demonstrating the value of this core structure. arkat-usa.org The amide functional group linked to the indole nucleus is of particular importance in the pharmaceutical field. arkat-usa.org

The indole-2-carboxamide scaffold has been identified as a viable template for developing modulators of various biological targets, leading to compounds with potential applications in several disease areas. acs.org Its derivatives have been investigated for a multitude of therapeutic uses, underscoring the scaffold's importance in medicinal chemistry. arkat-usa.orgontosight.ai

| Therapeutic Area | Specific Target/Application | Reference |

|---|---|---|

| Oncology | Antiproliferative, EGFR/CDK2 Dual Inhibitors, BRAFV600E/VEGFR-2 Inhibitors | nih.govnih.gov |

| Infectious Diseases | Antitubercular (targeting MmpL3), Antibacterial, Antifungal | arkat-usa.orgrsc.org |

| Neurology/Pain | Cannabinoid CB1 Receptor Allosteric Modulators, TRPV1 Agonists | acs.orgmdpi.comnih.govnih.gov |

| Inflammation | Anti-inflammatory agents | arkat-usa.orgmdpi.com |

| Virology | Anti-HIV-1/AIDS agents | arkat-usa.org |

Significance as a Research Compound and Synthetic Intermediate

While derivatives of the indole-2-carboxamide scaffold have a broad range of activities, the specific compound N-(2-aminoethyl)-1H-indole-2-carboxamide is particularly valuable as a synthetic intermediate. Its structure contains a terminal primary amine on the ethyl side chain, which serves as a crucial reactive handle for further chemical modifications. This allows chemists to easily attach various substituents and build a diverse library of more complex molecules for biological screening. ontosight.ai

The synthesis of related structures, such as 2-(2-aminoethyl)indoles, highlights the utility of this chemical motif as a precursor for compounds intended for biological evaluation. rsc.orgderpharmachemica.com A common synthetic strategy involves the creation of an indole-2-carbaldehyde, which is then condensed with nitromethane. rsc.orgderpharmachemica.com The resulting 2-(2-nitrovinyl)indole is subsequently reduced, for example with lithium aluminium hydride, to yield the desired 2-(2-aminoethyl)indole. rsc.orgderpharmachemica.com This multi-step process underscores the importance of securing key intermediates like N-(2-aminoethyl)-1H-indole-2-carboxamide to facilitate the exploration of structure-activity relationships (SAR) in drug discovery programs. acs.org

By modifying the core structure of N-(2-aminoethyl)-1H-indole-2-carboxamide, researchers have developed potent and selective molecules. For example, derivatives have been synthesized as allosteric modulators for the cannabinoid CB1 receptor and as dual inhibitors of EGFR and CDK2, which are important targets in cancer therapy. nih.govnih.gov The ability to systematically alter the molecule starting from a common intermediate is fundamental to optimizing biological activity and developing new therapeutic agents. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

N-(2-aminoethyl)-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c12-5-6-13-11(15)10-7-8-3-1-2-4-9(8)14-10/h1-4,7,14H,5-6,12H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDWRNAVXBIRDFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)NCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 2 Aminoethyl 1h Indole 2 Carboxamide and Its Derivatives

Established Synthetic Routes to the Indole-2-carboxamide Core

The construction of the indole-2-carboxamide scaffold is a cornerstone of medicinal chemistry, with several well-established methods for its synthesis. The most prevalent approach involves the formation of an amide bond between an indole-2-carboxylic acid core and a suitable amine. rsc.orgnih.govmdpi.comacs.org

Key synthetic strategies include:

Direct Amide Coupling: This is the most common method, where a pre-formed indole-2-carboxylic acid is coupled with an amine, such as ethylenediamine (B42938) or its derivatives. This reaction is typically facilitated by a variety of coupling agents. nih.govnih.gov

Fischer Indole (B1671886) Synthesis: A classic method for forming the indole ring itself, this process involves the reaction of a phenylhydrazine (B124118) derivative with an appropriate ketone or aldehyde, like 2-oxopropanoic acid, followed by acid-catalyzed cyclization. acs.orgnih.gov This allows for the construction of substituted indoles from the ground up.

Hemetsberger–Knittel Synthesis: This route is particularly useful for accessing indole-2-carboxylates with specific substituents on the benzene (B151609) ring. acs.orgnih.gov The synthesis proceeds through a Knoevenagel condensation of a substituted benzaldehyde (B42025) with methyl 2-azidoacetate, followed by thermolysis of the resulting azide (B81097) to induce cyclization. acs.orgacs.orgnih.gov

Japp-Klingermann Reaction: This method can be employed to synthesize indoles with substituents at the C3 position. acs.orgnih.gov

Synthesis from Indole-2-carbaldehydes: An alternative pathway involves the condensation of an indole-2-carbaldehyde with nitromethane, followed by the reduction of the resulting nitrovinyl group using a reducing agent like lithium aluminium hydride (LiAlH₄) to yield a 2-(2-aminoethyl)indole. rsc.orgderpharmachemica.com This amine can then be acylated or used in subsequent steps.

| Synthetic Route | Description | Key Precursors | Reference |

|---|---|---|---|

| Direct Amide Coupling | Formation of an amide bond between an indole-2-carboxylic acid and an amine. | Indole-2-carboxylic acid, Amine (e.g., ethylenediamine) | mdpi.comnih.gov |

| Fischer Indole Synthesis | Acid-catalyzed cyclization of a phenylhydrazone to form the indole ring. | Phenylhydrazine, Keto-acid/ester | acs.orgnih.gov |

| Hemetsberger–Knittel Synthesis | Condensation and thermolytic cyclization to form substituted indole-2-carboxylates. | Substituted benzaldehyde, Azidoacetate | acs.orgnih.gov |

| Synthesis from Indole-2-carbaldehydes | Condensation with a nitroalkane followed by reduction to form the aminoethyl side chain. | Indole-2-carbaldehyde, Nitromethane | rsc.orgderpharmachemica.com |

Functionalization Strategies and Derivatization Approaches

The indole-2-carboxamide scaffold serves as a versatile template for chemical modification. rsc.org Derivatization strategies target three primary regions: the indole nitrogen (N1), the indole ring system, and the aminoethyl-carboxamide side chain.

Modifications at the Indole Nitrogen (N1)

The nitrogen atom of the indole ring is a common site for functionalization, which can influence the compound's properties.

N-Alkylation and N-Arylation: The indole nitrogen can be readily alkylated or benzylated using reagents such as benzyl (B1604629) bromide or other alkyl halides, often in the presence of a base like aqueous potassium hydroxide (B78521) in acetone. tandfonline.comresearchgate.netmdpi.com Substitution at this position has been shown to cause significant differences in biological activity. nih.gov

N-Protection: In multi-step syntheses, the indole nitrogen is often protected to prevent unwanted side reactions. A common protecting group is the tert-butoxycarbonyl (Boc) group, introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). clockss.org

Substitutions on the Indole Ring System (C3, C5, C6)

Introducing substituents onto the carbocyclic and pyrrolic portions of the indole ring is a key strategy for modulating activity and metabolic stability. nih.gov

C3 Position: The C3 position is electronically rich and susceptible to electrophilic substitution.

Friedel-Crafts Acylation: This reaction is widely used to introduce acyl groups at C3 of indole-2-carboxylate (B1230498) precursors, employing acyl chlorides and a Lewis acid catalyst such as aluminum chloride (AlCl₃). acs.orgnih.govclockss.org The resulting ketone can be subsequently reduced to an alkyl group. acs.orgnih.gov

Other C3 Modifications: The Buchwald-Hartwig reaction can be used on 3-bromoindole precursors to introduce amino groups. rsc.org The Vilsmeier-Haack reaction introduces a formyl group at C3, providing a handle for further transformations. rsc.org

C5 and C6 Positions: Modifications on the benzene ring are crucial for tuning the molecule's properties.

Halogenation: Halogens like chlorine, fluorine, and bromine are common substituents. rsc.org They can be introduced by using a substituted aniline (B41778) or benzaldehyde as a starting material in a de novo indole synthesis. acs.orgnih.gov Direct halogenation on the indole nucleus can be achieved with reagents like N-bromosuccinimide (NBS). rsc.org Chloro, fluoro, or cyano groups at the C4 and C6 positions have been shown to improve metabolic stability. nih.gov

Cross-Coupling Reactions: Suzuki-Miyaura cross-coupling reactions on bromo-substituted indoles are effective for introducing carbon-based substituents, such as a cyclopropyl (B3062369) group at the C5 position. acs.orgnih.gov

| Position | Modification Type | Reagents/Method | Reference |

|---|---|---|---|

| C3 | Acylation | Friedel-Crafts (e.g., Acyl chloride, AlCl₃) | acs.orgnih.gov |

| C3 | Alkylation | Reduction of C3-acyl group (e.g., (Et)₃SiH, CF₃COOH) | acs.orgnih.gov |

| C5 | Halogenation | Starting with substituted aniline/benzaldehyde | acs.org |

| C5 | Cyclopropylation | Suzuki-Miyaura cross-coupling on 5-bromoindole | acs.orgnih.gov |

| C4, C6 | Halogenation | Targeted synthesis for metabolic stability | nih.gov |

Alterations of the Aminoethyl Side Chain and Carboxamide Moiety

The side chain originating from the C2 position offers numerous opportunities for structural variation.

Side Chain Modification: The nature and length of the linker are critical. Studies have explored extending the chain or introducing different linkers, such as a phenyl or piperazine (B1678402) fragment, between the amide nitrogen and a terminal functional group. nih.gov

Amide and Amine Alterations: The terminal amine of the "aminoethyl" portion can be substituted or incorporated into a heterocyclic system. nih.gov Furthermore, the amide nitrogen itself can be methylated. acs.org

Isosteric Replacements: The carboxamide group can be replaced with bioisosteres. For instance, replacement with a sulfonamide has been investigated, although it resulted in a loss of potency in some cases. acs.org

Hydrazone Formation: The ester of an indole-2-carboxylate can be converted to a carbohydrazide (B1668358) via hydrazinolysis. researchgate.net This intermediate can then be reacted with various aldehydes and ketones to generate a diverse library of N-acylhydrazone derivatives, effectively modifying the carboxamide moiety. researchgate.netmdpi.com

Advanced Synthetic Techniques and Yield Optimization

Improving the efficiency and yield of synthesis is a constant focus in chemical research. For indole-2-carboxamides, optimization often involves the careful selection of reagents and reaction conditions.

Coupling Reagent Selection: The choice of amide coupling reagent is critical for achieving high yields. Common systems include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) with hydroxybenzotriazole (B1436442) (HOBt) nih.govnih.gov and (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). mdpi.comnih.gov Studies have shown that for certain substrates, using EDC·HCl/HOBt can provide superior yields compared to N,N'-dicyclohexylcarbodiimide (DCC). nih.gov

Reaction Condition Optimization: For multi-step syntheses like the Hemetsberger-Knittel reaction, optimizing parameters such as temperature, stoichiometry of reactants, and concentration during the thermolytic cyclization step is essential for maximizing the yield of the desired indole-2-carboxylate intermediate. acs.orgnih.gov

Fragment-Based Design: Advanced drug design techniques, such as fragment-based design, are used to guide synthesis. This involves attaching different, carefully selected chemical fragments to a core scaffold, like 4,6-difluoroindole-2-carboxylic acid, to rationally explore the chemical space for improved biological activity. nih.gov

Post-Ugi Transformations: The Ugi reaction, a multi-component reaction, followed by post-transformation modifications, represents an advanced and efficient strategy for rapidly generating libraries of complex indole-2-carboxamide derivatives. researchgate.net

| Coupling Reagent System | Common Additives/Base | Typical Solvent | Reference |

|---|---|---|---|

| EDC·HCl | HOBt, DIPEA | DMF or DCM | nih.govnih.gov |

| BOP | DIPEA | DCM or DMF | mdpi.comnih.govacs.org |

| SOCl₂ or (COCl)₂ | Pyridine or other base (after acyl chloride formation) | Chloroform or DCM | tandfonline.comclockss.org |

| DCC | DMAP | Not specified | nih.gov |

Chemical Reactivity and Stability in Synthetic Pathways

Understanding the reactivity and stability of the N-(2-aminoethyl)-1H-indole-2-carboxamide scaffold is crucial for designing successful synthetic routes and avoiding undesirable side reactions.

Indole Ring Reactivity: The indole ring is generally stable but possesses distinct reactivity. The pyrrole (B145914) ring is electron-rich, making the C3 position particularly susceptible to electrophilic attack, as seen in Friedel-Crafts reactions. clockss.org The indole N-H proton is weakly acidic and can be removed by a base to facilitate N-alkylation. researchgate.net

Carboxamide Stability: The amide bond is robust but can be cleaved under harsh acidic or basic hydrolysis conditions.

Potential Side Reactions:

Transesterification: During the N-alkylation of an indole-2-carboxylate ester using an alkoxide base (e.g., NaOMe in methanol), transesterification can compete with or dominate the desired N-alkylation reaction. researchgate.net

Decarboxylation: In steps involving the hydrolysis of an ester or removal of protecting groups from the carboxylic acid, harsh conditions (strong acid or base at elevated temperatures) can lead to unwanted decarboxylation. clockss.org

Over-functionalization: When using protecting groups like Boc-anhydride, multiple functional groups can react. For example, attempts to protect an indoline (B122111) nitrogen led to mixtures of mono-, di-, and tri-Boc derivatives, complicating purification and subsequent steps. clockss.org

Molecular and Cellular Mechanisms of Action

Ligand-Receptor Interactions and Modulation

The indole-2-carboxamide scaffold has served as a template for the development of ligands targeting G-protein coupled receptors (GPCRs). Investigations have primarily focused on two distinct receptor systems: the cannabinoid and histamine (B1213489) systems, where derivatives of N-(2-aminoethyl)-1H-indole-2-carboxamide have been shown to exhibit significant modulatory and antagonistic properties.

A class of indole-2-carboxamide derivatives has been identified as allosteric modulators of the CB1 receptor. nih.govnih.gov Unlike orthosteric ligands that bind to the primary active site, allosteric modulators bind to a topographically distinct site on the receptor, thereby altering the receptor's conformation and its affinity for and response to orthosteric ligands. wikipedia.org The prototypical compound in this class is ORG27569 (5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)ethyl]amide). nih.govwikipedia.org

Studies on indole-2-carboxamide derivatives demonstrate a significant and complex interaction with the binding of orthosteric CB1 ligands. This interaction, known as binding cooperativity, is "probe-dependent," meaning the effect of the allosteric modulator changes depending on whether the orthosteric ligand is an agonist or an antagonist/inverse agonist. wikipedia.org

The compound ORG27569, for instance, exhibits positive cooperativity with the CB1 agonist CP55,940, meaning it increases the binding affinity of the agonist for the receptor. nih.govwikipedia.org Conversely, it displays negative binding cooperativity with the CB1 inverse agonist SR141716A, causing a decrease in its binding affinity. wikipedia.org This suggests that these allosteric modulators stabilize a receptor conformation that is favorable for agonist binding but unfavorable for inverse agonist binding. nih.gov Other indole-2-carboxamide derivatives, such as ICAM-b, have been shown to exhibit even stronger positive cooperativity for agonist binding. nih.gov

| Allosteric Modulator | Orthosteric Ligand | Ligand Type | Observed Effect on Binding | Cooperativity Type |

|---|---|---|---|---|

| ORG27569 | CP55,940 | Agonist | Increases Affinity | Positive |

| ORG27569 | SR141716A | Inverse Agonist | Decreases Affinity | Negative |

| ICAM-b | CP55,940 | Agonist | Strongly Increases Affinity | Positive |

Despite enhancing agonist binding, indole-2-carboxamide allosteric modulators paradoxically function as antagonists of the canonical G-protein signaling pathway. nih.govwikipedia.org ORG27569 behaves as an insurmountable antagonist, reducing the maximal efficacy of CB1 agonists in G-protein activation assays, such as those measuring [³⁵S]GTPγS binding. nih.govwikipedia.orgnih.gov This indicates that while the modulator promotes a high-affinity agonist binding state, this conformation is not conducive to efficient G-protein coupling and subsequent signaling. nih.gov

Intriguingly, these modulators exhibit "biased signaling," a phenomenon where a ligand preferentially activates one signaling pathway over another. nih.govnih.gov While inhibiting G-protein-dependent pathways, ORG27569 has been shown to independently promote CB1 receptor internalization and activate the extracellular signal-regulated kinase (ERK) 1/2 pathway. nih.govresearchgate.net This activation of ERK signaling is G-protein-independent and has been demonstrated to be mediated by β-arrestin. nih.govnih.govmdpi.com This discovery presented the first instance of allosteric ligand-biased signaling via the CB1 receptor, where the modulator silences G-protein activity while simultaneously engaging β-arrestin pathways. nih.govresearchgate.net

Research has also identified derivatives of the N-(2-aminoethyl)-1H-indole-2-carboxamide scaffold as antagonists of the Histamine H4 Receptor (H4R), a key receptor involved in inflammatory responses. bohrium.comnih.govnih.gov

Studies have focused on the compound N-(2-aminoethyl)-5-chloro-1H-indol-2-carboxamide, referred to as Compound A, which is an analog of the known H4R antagonist JNJ7777120. bohrium.com While characterized as an H4R antagonist based on its functional effects in cellular and in vivo models, specific receptor binding affinity data (e.g., Ki or IC₅₀ values) are not extensively detailed in the available literature. Its antagonistic properties are confirmed by its ability to block cellular responses mediated by H4R activation. bohrium.comnih.gov

N-(2-aminoethyl)-5-chloro-1H-indol-2-carboxamide (Compound A) has been shown to effectively block H4R-mediated downstream signaling events. nih.gov In human mast cells, pretreatment with Compound A significantly reduces H4R-mediated intracellular calcium release. nih.gov

Furthermore, it demonstrates broad inhibitory effects on key inflammatory signaling pathways. Studies have shown that Compound A suppresses the histamine-induced phosphorylation of several critical signaling molecules. bohrium.comnih.gov In animal models of allergic asthma, lung tissue from subjects treated with Compound A showed down-regulation of ERK1/2, Akt, SAPK/JNK, and the transcription factor NF-κB compared to the untreated group. bohrium.comnih.gov This demonstrates an ability to interfere with multiple signaling cascades that are crucial for the inflammatory response. bohrium.com

| Signaling Pathway/Molecule | Observed Effect |

|---|---|

| Intracellular Calcium Release | Reduced |

| ERK1/2 Phosphorylation | Suppressed/Down-regulated |

| Akt Phosphorylation | Suppressed/Down-regulated |

| SAPK/JNK Phosphorylation | Down-regulated |

| NF-κB Activation | Suppressed/Down-regulated |

Histamine H4 Receptor (H4R) Antagonism Research

Enzyme and Kinase Inhibition Profiles

Derivatives of 1H-indole-2-carboxamide have been developed as potent inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov ASK1 is activated by cellular stresses and is implicated in the progression of various human diseases, making it a valuable therapeutic target. nih.gov

Through structural optimization and structure-activity relationship (SAR) studies, a novel indole-2-carboxamide hinge scaffold was identified. One particular compound, designated as compound 19 in a research series, demonstrated potent inhibitory activity against the ASK1 kinase. nih.gov Mechanistically, this compound was found to suppress the phosphorylation of the ASK1-p38/JNK signaling pathways, thereby inhibiting the downstream inflammatory cascade. nih.gov Its efficacy was shown to be superior to the previously known ASK1 inhibitor, GS-4997, in cellular assays. nih.gov

| Compound | In Vitro ASK1 Inhibition (IC50, nM) | Cellular ASK1 Inhibition (IC50, nM) |

| Compound 19 | 10.9 | 24.3 |

| GS-4997 (Reference) | 4.1 | 63.1 |

Data from a structure-based discovery study of ASK1 inhibitors. nih.gov

The indole (B1671886) scaffold is a foundational element in the development of selective inhibitors for Haspin kinase, a serine/threonine kinase crucial for the proper alignment of chromosomes during cell division. acs.org Inhibition of Haspin kinase disrupts mitosis, leading to mitotic arrest and cell death, which is a promising strategy for targeting rapidly dividing cancer cells. patsnap.com

The primary mechanism of action for these inhibitors involves competitive binding to the ATP-binding pocket of the Haspin kinase enzyme. patsnap.com This occupation prevents the phosphorylation of its substrate, histone H3 at threonine 3 (H3T3). patsnap.com A comprehensive in-vitro investigation of a series of substituted indole compounds highlighted specific derivatives as highly potent and selective Haspin inhibitors. acs.org Computational modeling combined with fluorescence resonance energy transfer (FRET) analysis confirmed the high inhibitory activity of these compounds. acs.org

| Compound | Haspin Inhibitory Activity (IC50, nM) |

| INDO 11M | 5.7 |

| Compound 47 | Potent (specific value not detailed) |

| Compound 60 | Potent and Selective |

Data from an in-vitro characterization study of indole-based Haspin inhibitors. acs.org

The indole-2-carboxamide structure has been repurposed and investigated for its potential to inhibit viral proteases essential for the replication of SARS-CoV-2, the virus responsible for COVID-19. research-nexus.net The main protease (Mpro or 3CLpro) is a critical enzyme that cleaves viral polyproteins into functional non-structural proteins, making it a prime target for antiviral drug development. nih.govd-nb.info

A series of previously synthesized indole-based carboxamides were evaluated for their anti-SARS-CoV-2 activity in Vero-E6 cells. Several compounds demonstrated significant inhibition of the virus with IC50 values in the low micromolar range and showed a moderate safety profile in cytotoxicity assays. research-nexus.net Docking studies suggest that these compounds can fit favorably into the active site of the SARS-CoV-2 main protease, supporting their role as inhibitors. research-nexus.net

| Compound | Antiviral Activity (IC50, µM) | Cytotoxicity (CC50, µM) |

| Compound 11 | 3.60 | 325.60 |

| Compound 19 | 4.10 | 411.30 |

| Compound 20 | 4.80 | 578.50 |

Data from a study on indole-2-carboxamides as SARS-CoV-2 main protease inhibitors. research-nexus.net

Substituted indole-2-carboxamides have been designed and synthesized as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two kinases that play crucial roles in cancer cell proliferation and survival. nih.govmdpi.com Targeting multiple oncogenic pathways simultaneously is a recognized strategy to overcome drug resistance and improve therapeutic outcomes. nih.gov

Several series of 5-substituted-3-ethylindole-2-carboxamides have shown potent inhibitory activity against both EGFR and CDK2. nih.govresearchgate.net In-vitro kinase assays demonstrated that specific derivatives could inhibit both enzymes with IC50 values in the nanomolar range. For example, compounds 5i and 5j from one study were identified as potent dual inhibitors, with activity comparable or superior to reference drugs like erlotinib (B232) (for EGFR) and dinaciclib (B612106) (for CDK2). nih.gov

| Compound | EGFR Inhibition (IC50, nM) | CDK2 Inhibition (IC50, nM) |

| 5g | 102 ± 08 | 33 ± 04 |

| 5i | 94 ± 06 | 24 ± 02 |

| 5j | 85 ± 05 | 16 ± 02 |

| Erlotinib (Reference) | 80 ± 05 | Not Applicable |

| Dinaciclib (Reference) | Not Applicable | 20 |

Data from studies on dual EGFR/CDK2 inhibitors. nih.govresearchgate.net

Structure Activity Relationship Sar Studies

Elucidation of Key Pharmacophoric Elements for Biological Activity

SAR studies have revealed that the biological activity of indole-2-carboxamides is governed by several critical structural factors. The general structure can be divided into the bicyclic indole (B1671886) core and the N-substituted amide fragment. acs.org For potent allosteric modulation of the CB1 receptor, four key pharmacophoric elements have been identified:

A specific alkyl chain length at the C3 position of the indole ring. acs.orgresearchgate.net

The presence of an electron-withdrawing group at the C5 position of the indole ring. acs.orgresearchgate.net

A precise linker length of two carbons (ethylene) between the amide nitrogen and the terminal phenyl ring. acs.org

The nature of the amino substituent on the terminal phenyl ring. acs.orgresearchgate.net

Modifications to any of these core elements can significantly impact both the binding affinity (expressed as the equilibrium dissociation constant, KB) to the allosteric site and the degree of modulation on the orthosteric ligand binding (expressed as the binding cooperativity factor, α). acs.org The carboxamide functional group itself is also considered essential for activity. nih.gov

Impact of Indole Ring Substituents on Receptor Binding and Functional Modulation

The substituent at the C3 position of the indole ring has a profound influence on the allosteric properties of these compounds. Research has shown that this position favors a linear alkyl group, and the length of this chain is a critical determinant of both binding affinity and allosteric modulation. acs.orgnih.gov

Initial studies with compounds like 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide showed that replacing the C3-ethyl group with an n-pentyl group enhanced the allosteric effect, increasing the cooperativity factor (α). acs.orgnih.gov However, further increasing the alkyl chain length to n-heptyl or n-nonyl did not lead to improved allosteric effects. acs.orgnih.gov

A more detailed investigation using a scaffold with a terminal N,N-dimethylamino group revealed a distinct relationship between C3-alkyl chain length and allosteric parameters. An n-propyl group at C3 was found to be optimal for achieving the highest allosteric modulation of orthosteric ligand binding (α = 24.5). In contrast, an n-hexyl group at this position provided the best binding affinity to the CB1 receptor's allosteric site (KB = 89.1 nM), which is among the highest affinities reported for any CB1 allosteric modulator. acs.org This demonstrates a separation of effects, where shorter chains favor cooperativity and longer chains favor affinity.

Table 1: Effect of C3-Alkyl Chain Length on CB1 Allosteric Parameters

Data for 5-chloro-N-(4-(dimethylamino)phenethyl)-1H-indole-2-carboxamide analogs with varying C3 substituents. acs.org

| Compound ID | C3 Substituent | Binding Affinity (KB, nM) | Cooperativity Factor (α) |

|---|---|---|---|

| 12d | n-Propyl | 259.3 | 24.5 |

| 12e | n-Butyl | 209.0 | 12.8 |

| 5 | n-Pentyl | 167.3 | 16.5 |

| 12f | n-Hexyl | 89.1 | 5.1 |

The substitution pattern on the phenyl portion of the indole ring is another critical determinant of activity. SAR studies consistently highlight the necessity of an electron-withdrawing group (EWG) at the C5 position for potent CB1 allosteric modulation. acs.orgnih.gov

The C5-chloro substituent is a common feature in many potent analogs. acs.orgnih.gov When this chloro group was moved to the C6 position, a drastic reduction in binding affinity to the allosteric site was observed (KB increased from 207.4 nM to 3673 nM), although the compound retained its ability to modulate orthosteric ligand binding (α remained high). acs.orgnih.gov This indicates that the C5 position is crucial for anchoring the molecule to the allosteric binding pocket.

Replacing the C5-chloro group with other halogens or different electronic groups further clarified the SAR. A C5-fluoro group was found to be suboptimal compared to the chloro group. acs.orgnih.gov Furthermore, replacing the C5-chloro group (an EWG via induction) with a C5-methoxy group (a stronger electron-donating group via resonance) led to a significant decrease in both binding affinity and the cooperativity factor. acs.orgnih.gov These findings confirm that an EWG at the C5 position is a key requirement for optimal interaction with the receptor.

Table 2: Effect of Indole Ring A Substitutions on CB1 Allosteric Parameters

Data for 3-ethyl-N-(4-(dimethylamino)phenethyl)-1H-indole-2-carboxamide analogs with varying C5/C6 substituents. acs.org

| Compound ID | Substitution | Binding Affinity (KB, nM) | Cooperativity Factor (α) |

|---|---|---|---|

| 4 | 5-Chloro | 207.4 | 19.7 |

| 21a | 6-Chloro | 3673 | 16.0 |

| 21b | 6-Fluoro | 1580 | 22.9 |

| 21c | 5-Methoxy | 2708 | 6.2 |

Influence of Amide Linker and Aminoethyl Chain Modifications

The linker connecting the indole-2-carboxamide core to the terminal phenyl ring plays a vital role in positioning the pharmacophore correctly within the receptor binding site. Studies have shown that the length of this linker is highly constrained. acs.org The optimal linker is an ethylene (B1197577) (-CH₂CH₂-) group. acs.org Any attempts to shorten or elongate this two-carbon chain have been shown to abolish the allosteric effects of the compounds. acs.org

The amide bond itself is a crucial structural component, likely participating in key hydrogen bonding interactions within the receptor. nih.gov The transformation of the indole-2-carboxylic acid to the corresponding carboxamide is a critical step in the synthesis of these biologically active molecules. nih.gov The planarity and hydrogen bonding capacity of the amide group are considered essential for maintaining the molecule's activity profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR studies have been employed to mathematically model the relationship between the structural properties of indole-2-carboxamide derivatives and their biological activity, such as CB1 receptor antagonism. researchgate.net These models help in understanding the structural necessities for activity and in predicting the potency of novel compounds. researchgate.netsemanticscholar.org

One QSAR study performed on a series of indole-2-carboxamide CB1 antagonists revealed several key insights:

An increase in the negative electrostatic potential charge at the C3 position of the indole ring may be favorable for antagonistic activity, suggesting that an electron-releasing group at this position could enhance potency. researchgate.net

Conversely, increased negative charge at the C2 (carbonyl carbon) and C7 positions of the indole may be unfavorable for activity. researchgate.net

The presence of electron-withdrawing groups on the terminal phenyl ring (corresponding to atoms 8 and 9 in the study's numbering) may contribute positively to CB1 receptor antagonistic activity. researchgate.net

These computational findings align with and provide a quantitative basis for the experimental SAR data, offering a predictive tool for the rational design of new, more potent N-(2-aminoethyl)-1H-indole-2-carboxamide derivatives. researchgate.net

Preclinical Investigations in Biological Systems Non Human Models

In Vitro Cellular Assays and Functional Characterization

N-(2-aminoethyl)-5-chloro-1H-indole-2-carboxamide has been identified and functionally characterized as a histamine (B1213489) H4 receptor (H4R) antagonist. nih.govnih.gov The histamine H4 receptor is known to be involved in the chemotaxis of immune cells such as leukocytes and mast cells to sites of inflammation. nih.gov The antagonistic activity of this compound at the H4R is believed to be the primary mechanism behind its anti-inflammatory and anti-asthmatic effects observed in preclinical models. nih.govmdpi.com While the indole-2-carboxamide scaffold has been explored for its activity at other receptors, such as cannabinoid (CB1) receptors, the specific receptor binding profile and potency (e.g., Ki or IC50 values) of N-(2-aminoethyl)-5-chloro-1H-indole-2-carboxamide at the H4 receptor are not detailed in the referenced studies. nih.gov

Preclinical studies have demonstrated that N-(2-aminoethyl)-5-chloro-1H-indole-2-carboxamide can significantly modulate the levels of key cytokines involved in allergic inflammation. While specific in vitro studies on isolated cell lines were not detailed in the reviewed literature, analysis of bronchoalveolar lavage fluid (BALF) from an in vivo murine asthma model treated with the compound showed marked reductions in several pro-inflammatory and Th2-associated cytokines. nih.govnih.gov

In an ovalbumin (OVA)-induced allergic asthma model, pretreatment with N-(2-aminoethyl)-5-chloro-1H-indole-2-carboxamide led to a notable decrease in the levels of Immunoglobulin E (IgE), Th2 cytokines (IL-4, IL-5, IL-13), and the Th17 cytokine (IL-17) in the BALF of mice. nih.govnih.gov This suggests a potent immunomodulatory effect, interfering with the signaling pathways that lead to the production of these inflammatory mediators. nih.gov

Table 1: Effect of N-(2-aminoethyl)-5-chloro-1H-indole-2-carboxamide on Cytokine Levels in BAL Fluid of Asthmatic Mice

| Cytokine/Mediator | Observation in Treated Group vs. OVA-Challenged Group | Reference |

|---|---|---|

| Immunoglobulin E (IgE) | Markedly reduced | nih.govnih.gov |

| Interleukin-4 (IL-4) | Markedly reduced | nih.govnih.gov |

| Interleukin-5 (IL-5) | Markedly reduced | nih.govnih.gov |

| Interleukin-13 (IL-13) | Markedly reduced | nih.govnih.gov |

The cellular viability of compounds containing the 5-chloro-indole-2-carboxylate scaffold has been assessed in a non-clinical context on normal, non-cancerous cell lines. In a study evaluating various derivatives, the compounds were tested on the MCF-10A human mammary gland epithelial cell line. nih.gov The results indicated that the majority of the tested 5-chloro-indole derivatives were not cytotoxic, with cell viability levels remaining above 87% at a concentration of 50 µM after four days of incubation. nih.gov This suggests that the core 5-chloro-indole-2-carboxamide structure may have a favorable cellular safety profile in non-cancerous cells under these specific assay conditions.

In Vivo Efficacy Studies in Animal Models (Non-Clinical Focus)

The efficacy of N-(2-aminoethyl)-5-chloro-1H-indole-2-carboxamide (referred to as Compound A in the studies) has been investigated in a well-established murine model of allergic asthma induced by ovalbumin (OVA). nih.govnih.gov In this model, the compound demonstrated significant anti-inflammatory and immunomodulatory effects, positioning it as a molecule of interest for studying H4R function in allergic diseases. nih.gov

Pre-treatment of Balb/c mice with the compound resulted in a marked reduction of inflammatory indicators. nih.gov Histopathological examination of lung tissue from the treated group showed a significant reduction in the infiltration of inflammatory leukocytes compared to the untreated OVA-challenged group. nih.govnih.gov Furthermore, the compound was shown to down-regulate the phosphorylation of key signaling molecules involved in inflammatory pathways, including ERK1/2, Akt, SAPK/JNK, and NF-κB, in lung tissue. nih.govmdpi.com This activity was comparable to that of a standard H4R antagonist, JNJ7777120. nih.gov

Table 2: In Vivo Effects of N-(2-aminoethyl)-5-chloro-1H-indole-2-carboxamide in a Murine Asthma Model

| Parameter Assessed | Location of Measurement | Finding in Treated Group vs. OVA-Challenged Group | Reference |

|---|---|---|---|

| Inflammatory Infiltrates | Lung Tissue (Histopathology) | Reduced | nih.govnih.gov |

| IgE, IL-4, IL-5, IL-13, IL-17 | Bronchoalveolar Lavage Fluid | Markedly reduced | nih.govnih.gov |

| Phosphorylation of ERK1/2 | Lung Tissue | Down-regulated | nih.govmdpi.com |

| Phosphorylation of Akt | Lung Tissue | Down-regulated | nih.govmdpi.com |

| Phosphorylation of SAPK/JNK | Lung Tissue | Down-regulated | nih.govmdpi.com |

Based on a comprehensive search of the scientific literature, no preclinical studies investigating the efficacy of N-(2-aminoethyl)-1H-indole-2-carboxamide or its 5-chloro derivative in animal models of inflammatory bowel disease, such as dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, were identified. While other indole (B1671886) derivatives like indole-3-acetic acid have been shown to alleviate DSS-induced colitis, research on the specific therapeutic potential of the N-(2-aminoethyl)-1H-indole-2-carboxamide scaffold in this context is not currently available. nih.gov

Investigation of Metabolic Stability in Microsomal Systems

The metabolic stability of a compound is a critical factor in its potential development as a therapeutic agent. springernature.com Liver microsomes are a common in vitro tool used to assess the metabolic stability of compounds, primarily by evaluating Phase I metabolism mediated by cytochrome P450 enzymes. evotec.combioivt.com

In the development of the indole-2-carboxamide series, initial lead compounds showed modest potency and were subject to further optimization to improve properties such as metabolic stability. madbarn.comnih.gov Medicinal chemistry efforts led to the creation of second and third-generation derivatives with not only improved potency and solubility but also enhanced metabolic stability. madbarn.com For example, further development of the indole-2-carboxamide series resulted in up to 40-fold increases in half-lives in mouse liver microsomes. nih.gov

Table 2: Metabolic Stability of an Indole-2-Carboxamide Compound in Liver Microsomes

| Compound Series | System | Improvement in Half-life |

|---|---|---|

| Indole-2-carboxamides | Mouse Liver Microsomes | Up to 40-fold increase |

This table is interactive and can be sorted by clicking on the column headers.

Computational Chemistry and Molecular Modeling

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. This method is instrumental in understanding the binding mode and affinity of a potential drug molecule. For the indole-2-carboxamide scaffold, molecular docking studies have been pivotal in identifying key ligand-protein interactions that contribute to their biological activity. mdpi.comnih.govnih.gov

In numerous studies involving indole-2-carboxamide derivatives, the indole (B1671886) core often establishes crucial hydrophobic and aromatic interactions with the protein's active site. mdpi.com The carboxamide linker frequently participates in hydrogen bonding with amino acid residues, acting as both a hydrogen bond donor and acceptor. For N-(2-aminoethyl)-1H-indole-2-carboxamide, it is hypothesized that the terminal amino group of the ethylamine (B1201723) side chain could form significant ionic or hydrogen bond interactions with negatively charged or polar residues within a target binding pocket.

A hypothetical molecular docking scenario of N-(2-aminoethyl)-1H-indole-2-carboxamide into a kinase active site, based on studies of similar compounds, might reveal the interactions detailed in the table below. mdpi.com

| Interaction Type | Functional Group of Ligand | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bonding | Carboxamide NH and C=O | Asp, Glu, Thr |

| Ionic Interaction/Hydrogen Bonding | Terminal Amino Group (-NH2) | Asp, Glu |

| Pi-Alkyl/Pi-Pi Stacking | Indole Ring | Phe, Tyr, Trp, Leu, Val |

| Hydrophobic Interactions | Ethyl Side Chain | Ala, Val, Leu, Ile |

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, offering insights into the stability of the binding pose and the conformational changes that may occur over time. researchgate.net For indole-2-carboxamide derivatives, MD simulations have been employed to validate docking results and to understand the intricacies of their binding in a dynamic environment. researchgate.net

An MD simulation of N-(2-aminoethyl)-1H-indole-2-carboxamide complexed with a target protein would be expected to reveal the stability of the key hydrogen bonds and hydrophobic interactions identified in docking studies. The flexibility of the aminoethyl side chain would be of particular interest, as it could adopt multiple conformations to optimize its interactions within the binding pocket. The simulation could also highlight the role of water molecules in mediating ligand-protein interactions.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For the indole-2-carboxamide class, pharmacophore models typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. mdpi.com

A pharmacophore model based on active indole-2-carboxamide analogs would likely feature:

An aromatic ring feature corresponding to the indole nucleus.

A hydrogen bond donor feature from the indole N-H.

A hydrogen bond acceptor feature from the carboxamide carbonyl.

A hydrogen bond donor feature from the carboxamide N-H.

A positive ionizable feature representing the terminal amino group.

Such a model could then be used as a 3D query to screen large chemical databases for novel compounds with similar features, potentially leading to the discovery of new and more potent therapeutic agents. nih.gov

Predictive ADME/Tox Profiling (Computational, Non-Experimental)

Computational (in silico) prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties is a critical step in early-stage drug discovery to assess the drug-likeness of a compound. japsonline.comnih.gov For N-(2-aminoethyl)-1H-indole-2-carboxamide, a predictive ADME/Tox profile can be generated using various computational models. Based on general characteristics of similar small molecules, the following predictions can be made:

| ADME/Tox Property | Predicted Outcome for N-(2-aminoethyl)-1H-indole-2-carboxamide | Rationale |

|---|---|---|

| Aqueous Solubility | Moderate to High | The presence of polar functional groups (carboxamide, amino group) is expected to enhance solubility. |

| Intestinal Absorption | Good | The compound likely adheres to Lipinski's rule of five, suggesting good oral bioavailability. japsonline.com |

| Blood-Brain Barrier (BBB) Penetration | Uncertain | While the molecule is relatively small, the polar groups may limit its ability to cross the BBB. Specific transporters could play a role. nih.gov |

| CYP450 Inhibition | Potential for inhibition | Indole-containing compounds are known to sometimes interact with cytochrome P450 enzymes. japsonline.com |

| Hepatotoxicity | Low to Moderate Risk | Generally, indole derivatives can have varied toxicity profiles; specific predictions would require more detailed models. japsonline.com |

| Carcinogenicity | Likely Non-carcinogenic | No obvious structural alerts for carcinogenicity are present. |

Q & A

Q. What are the standard synthetic routes for N-(2-aminoethyl)-1H-indole-2-carboxamide and its derivatives?

Methodological Answer: The compound is typically synthesized via amide coupling using reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) or EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents such as dichloromethane (DCM) or DMF. For example, coupling 1H-indole-2-carboxylic acid with 2-aminoethylamine derivatives involves activating the carboxylic acid with TBTU and a base (e.g., 2,6-lutidine) at 0–5°C, followed by gradual warming to room temperature. Reaction progress is monitored via TLC (hexane:ethyl acetate mobile phase), and purification employs column chromatography or recrystallization .

Q. How are structural and purity characteristics validated for this compound?

Methodological Answer: Characterization involves:

- 1H/13C NMR : To confirm hydrogen and carbon environments (e.g., indole NH at δ 9.1–11.7 ppm in DMSO-d6) .

- HRMS (High-Resolution Mass Spectrometry) : For exact mass verification (e.g., [M+H]+ calculated vs. observed values within ±0.0004 Da) .

- Elemental Analysis : To confirm C, H, N content within ±0.5% of theoretical values .

- X-ray Crystallography : For unambiguous 3D structure determination, as demonstrated in analogs like N-(2-(4-chlorophenoxy)acetamido)phenyl derivatives .

Q. What in vitro assays are used for preliminary biological evaluation?

Methodological Answer: Anti-mycobacterial activity is assessed via microplate alamarBlue assay (MABA) to determine minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis. Compounds are tested at serial dilutions (0.1–50 µg/mL) in Middlebrook 7H9 broth, with viability measured fluorometrically after 7 days .

Advanced Research Questions

Q. How can researchers address low yields in amide coupling steps during synthesis?

Methodological Answer: Low yields (<30%) often arise from inefficient activation or competing side reactions. Optimize by:

- Alternative Coupling Agents : Replace TBTU with HATU (higher efficiency in DMF) or use mixed anhydride methods .

- Temperature Control : Maintain strict low temperatures (0–5°C) during reagent addition to minimize epimerization .

- Solvent Screening : Test polar aprotic solvents like DMF or THF for improved solubility of intermediates .

Q. How should contradictory spectral data (e.g., NMR splitting patterns) be resolved?

Methodological Answer: Discrepancies in splitting patterns (e.g., unexpected multiplicity in indole protons) may indicate conformational isomerism or impurities. Mitigate via:

- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) by acquiring spectra at 25°C and 60°C .

- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to confirm connectivity .

- Repetitive Purification : Use preparative HPLC to isolate pure fractions, as done for photoactivatable analogs .

Q. What strategies improve anti-mycobacterial activity in indole-2-carboxamide analogs?

Methodological Answer: Structure-activity relationship (SAR) studies highlight:

- Substitution at Indole C-5/C-6 : Electron-withdrawing groups (e.g., Cl, F) enhance potency. For example, 5-chloro derivatives show MICs ≤1.56 µg/mL vs. M. tuberculosis .

- Aminoethyl Side Chain Modifications : Introducing aromatic or adamantyl groups improves membrane penetration, as seen in N-(1-adamantylethyl) derivatives .

- Photoactivatable Moieties : Azide or benzophenone groups enable target identification via UV crosslinking .

Q. How can thermal stability be assessed for formulation studies?

Methodological Answer: Perform TGA-DSC (Thermogravimetric Analysis-Differential Scanning Calorimetry) under nitrogen (10°C/min, 25–400°C). Sharp endothermic peaks near 300°C indicate decomposition, while broad transitions suggest mesophasic behavior. Preformulation data for analogs like N-(2-aminoethyl)-oleamide show single-stage decomposition, guiding excipient selection .

Data Contradiction and Optimization

Q. Why do computational predictions of logP conflict with experimental HPLC values?

Methodological Answer: Discrepancies arise from solvent effects or ionization. Validate experimentally via:

Q. How to resolve inconsistent biological activity across cell-based vs. enzyme assays?

Methodological Answer: Divergent results may reflect off-target effects or permeability issues. Use:

- Membrane Permeability Assays : PAMPA (Parallel Artificial Membrane Permeability Assay) to correlate cellular uptake with activity .

- Proteomic Profiling : Photoaffinity labeling with azide/benzophenone analogs identifies unintended targets .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.